ESI-05 - 5184-64-5

ESI-05

Catalog Number: EVT-267738
CAS Number: 5184-64-5
Molecular Formula: C16H18O2S
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ESI-05 is an inhibitor of exchange protein activated by cAMP 2 (Epac2) that inhibits cAMP-induced Epac2 guanine nucleotide exchange factor (GEF) activity with an IC50 value of 0.43 µM in a cell-free assay. It is selective for Epac2 over Epac1 and PKA at 25 µM. ESI-05 (1, 5, 10, and 25 µM) reduces activation of the GTPase RAP1 induced by the Epac-selective cAMP analog 007-AM in HEK293 cells expressing Epac2 but has no effect in HEK293 cells expressing Epac1.
Novel Epac2 selective inhibitor
ESI-05 is an Epac2 selective inhibitor.
Source and Classification

ESI-05, with the chemical formula C16H18O2SC_{16}H_{18}O_2S and a molecular weight of 274.38 g/mol, is classified as a small organic molecule. It is primarily sourced from Tocris Bioscience and Sigma-Aldrich, where it is marketed for laboratory research purposes. The compound has a CAS number of 5184-64-5 and is recognized for its high purity (≥98% by HPLC) .

Synthesis Analysis

The synthesis of ESI-05 involves several key steps that are critical to achieving its selective inhibitory properties. While specific experimental protocols are not extensively detailed in available literature, the general approach includes:

  1. Starting Materials: The synthesis begins with appropriate aromatic and aliphatic precursors that can be modified through various organic reactions.
  2. Reactions: Typical reactions may include:
    • Sulfonation: Introduction of the sulfonyl group to enhance solubility and binding properties.
    • Esterification: Formation of ester linkages to stabilize the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological assays.

The synthesis parameters, such as temperature, reaction time, and solvent choice, play a crucial role in the yield and purity of ESI-05 .

Chemical Reactions Analysis

ESI-05 primarily engages in competitive inhibition with cAMP at the Epac2 binding site. Key reactions include:

  1. Inhibition Mechanism: ESI-05 binds to Epac2, preventing cAMP from activating guanine nucleotide exchange factor activity. This interaction alters the nucleotide exchange dynamics involving Rap proteins.
  2. Kinetic Parameters: The inhibitory concentration (IC50) values are reported as approximately 0.4 μM when cAMP concentrations are varied . This suggests that ESI-05 effectively competes with cAMP for binding to Epac2.

These interactions are critical for understanding how ESI-05 modulates cellular signaling pathways.

Mechanism of Action

The mechanism of action for ESI-05 involves:

  • Binding Site Interaction: ESI-05 binds at the interface between the two cyclic nucleotide-binding domains (CNB domains) of Epac2, stabilizing an inactive conformation that prevents cAMP binding .
  • Competitive Inhibition: The compound competes indirectly with cAMP, suggesting that it may bind outside the direct binding site but still influence cAMP's ability to activate Epac2 .
  • Functional Outcomes: By inhibiting Epac2 activity, ESI-05 can impact downstream signaling cascades involved in processes such as insulin secretion and renal sodium handling .
Physical and Chemical Properties Analysis

ESI-05 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental setups.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at room temperature away from moisture.
  • Purity: High purity levels (>98%) ensure reliable biological activity in experimental applications .
Applications

ESI-05 has diverse applications in scientific research:

  1. Diabetes Research: Investigating the role of Epac2 in insulin secretion mechanisms and glucose metabolism.
  2. Cardiovascular Studies: Understanding how Epac2 modulation affects cardiac function and vascular responses.
  3. Neuroscience: Exploring potential therapeutic avenues for neurological disorders influenced by cAMP signaling pathways .
  4. Pharmacological Studies: Serving as a tool compound to dissect the roles of Epac isoforms in various physiological processes.
Introduction to cAMP Signaling Pathways and EPAC Proteins as Therapeutic Targets

Role of Exchange Proteins Directly Activated by cAMP (EPAC) in Cellular Signaling

Cyclic adenosine monophosphate (cAMP) serves as a universal second messenger regulating diverse physiological processes, including metabolism, immune function, and neuronal signaling. Beyond the classic effector protein kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2) act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. EPAC proteins translate cAMP signals into cellular responses such as exocytosis, cell adhesion, and gene expression. Their activation triggers downstream pathways like phospholipase Cε (PLCε), mitogen-activated protein kinase (MAPK), and calcium mobilization. Dysregulation of EPAC activity is implicated in diabetes, cardiovascular diseases, and neurological disorders, positioning EPAC isoforms as high-value therapeutic targets [2] [5] [7].

Structural and Functional Dichotomy of EPAC1 and EPAC2 Isoforms

EPAC1 and EPAC2 share a conserved modular architecture but exhibit critical structural differences governing isoform-specific functions:

  • Domain Organization: EPAC1 contains a single cyclic nucleotide-binding domain (CNBD), Dishevelled-Egl-10-Pleckstrin (DEP) domain, and catalytic CDC25-homology domain (CDC25-HD). EPAC2 possesses an additional N-terminal CNBD (CNBD1) with lower cAMP affinity, which allosterically modulates EPAC2 activation [3] [5] [8].
  • Activation Mechanism: cAMP binding to EPAC1’s CNBD releases the autoinhibitory "ionic latch," enabling Rap binding. In EPAC2, cAMP occupancy at CNBD1 creates an interfacial allosteric site that fine-tunes GEF activity [3] [5].
  • Tissue Distribution: EPAC1 is ubiquitously expressed (e.g., vasculature, kidneys), while EPAC2 localizes to the pancreas, brain, and adrenal glands [2] [7] [8].

Table 1: Structural and Functional Features of EPAC Isoforms

FeatureEPAC1EPAC2
DomainsDEP, single CNBD, CDC25-HDDEP, two CNBDs (CNBD1 + CNBD-B), CDC25-HD
cAMP Sensitivity~0.1–10 µMCNBD-B: ~0.1–10 µM; CNBD1: ~100 µM
Primary Tissue ExpressionUbiquitous (vascular, renal systems)Brain, pancreas, adrenal glands
Key Biological RolesVascular remodeling, inflammationInsulin secretion, synaptic plasticity

Pathophysiological Implications of Dysregulated EPAC Activity

Aberrant EPAC signaling contributes to multiple diseases:

  • Metabolic Disorders: EPAC2 potentiates glucose-stimulated insulin secretion in pancreatic β-cells. Dysfunction leads to impaired insulin release in type 2 diabetes (T2D) [2] [4].
  • Cardiovascular Pathologies: EPAC1 drives vascular smooth muscle cell (VSMC) migration, foam cell formation, and cardiac arrhythmias via calcium mishandling [7].
  • Neurological Conditions: EPAC2 regulates synaptic spine dynamics and neurotransmitter release. Mutations are linked to autism spectrum disorders [8].
  • Cancer: EPAC1 promotes tumor progression in breast and pancreatic cancers through Rap1-mediated integrin activation [5] [7].

These roles underscore the therapeutic potential of isoform-specific EPAC modulators like the EPAC2-selective antagonist ESI-05.

Properties

CAS Number

5184-64-5

Product Name

ESI-05

IUPAC Name

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

CGPHOZWFSFNOEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Solubility

Soluble in DMSO

Synonyms

ESI-05; ESI 05; ESI05; NSC116966; NSC-116966; NSC 116966;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.